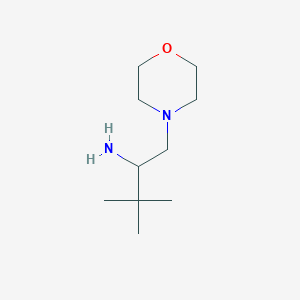![molecular formula C12H14N2O3 B6611693 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid CAS No. 953751-49-0](/img/structure/B6611693.png)
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, also known by its CAS number of 91768-18-2, is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of many compounds and drugs, and has been studied for its potential therapeutic uses.
科学的研究の応用
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in the scientific research field. It has been used as a starting material for the synthesis of a variety of compounds and drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a reagent for the synthesis of other compounds, such as polymers, polysaccharides, and peptides. In addition, it has been studied for its potential therapeutic uses, such as the treatment of diabetes and cancer.
作用機序
The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes, including inflammation. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-tumor effects, as well as to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
The main advantage of using 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and is not prone to decomposition. However, one limitation of using this compound in laboratory experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO).
将来の方向性
The potential future directions for 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid include further research into its mechanism of action and the development of new therapeutic uses. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of the compound and the development of new synthesis methods is needed to improve its availability and reduce its cost. Finally, further research into the compound’s potential toxicity is needed to ensure its safe use in laboratory experiments and therapeutic applications.
合成法
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can be synthesized via a three-step process. The first step involves the reaction of trimethylsulfonium iodide with an aldehyde in the presence of a base to form an oxazolopyridine derivative. The second step involves the reaction of the oxazolopyridine derivative with a carboxylic acid in the presence of a base to form an oxazolopyridine carboxylic acid. The third step involves the reaction of the oxazolopyridine carboxylic acid with trimethylsulfonium iodide in the presence of a base to form this compound.
特性
IUPAC Name |
3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERCPVVXWSXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

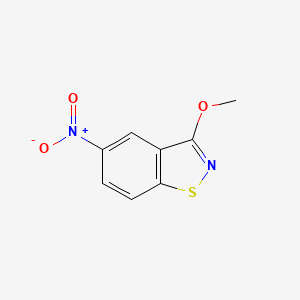
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
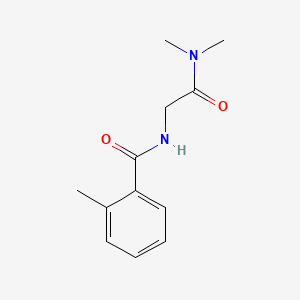

![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
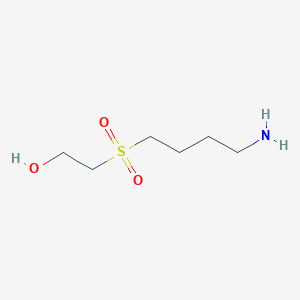
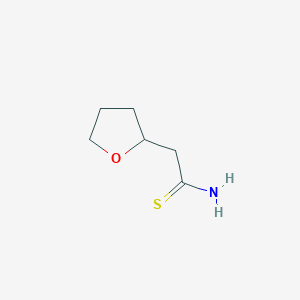


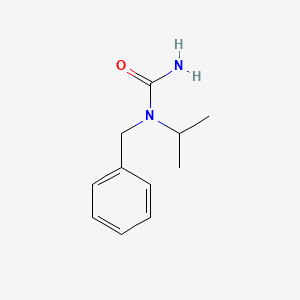


![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
